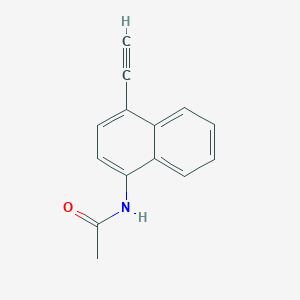
(2-(2-Chlorophenyl)oxazol-4-YL)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(2-Chlorophenyl)oxazol-4-YL)methanamine is a chemical compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
准备方法
合成路线和反应条件
(2-(2-氯苯基)恶唑-4-基)甲胺的合成通常涉及在碱存在下,2-氯苯甲酰氯与甘氨酸反应,然后环化形成恶唑环。反应条件通常包括使用二氯甲烷或乙醇等溶剂以及三乙胺等催化剂。反应在室温或略微升高的温度下进行,以确保完全环化。
工业生产方法
在工业环境中,(2-(2-氯苯基)恶唑-4-基)甲胺的生产可能涉及连续流动反应器,以优化反应条件并提高产率。使用自动化系统可以精确控制温度、压力和反应时间,确保产品质量一致。
化学反应分析
反应类型
(2-(2-氯苯基)恶唑-4-基)甲胺会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成具有不同官能团的相应恶唑衍生物。
还原: 还原反应可以将恶唑环转化为恶唑啉或其他还原形式。
取代: 该化合物可以发生亲核取代反应,其中氯原子被其他亲核试剂取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。
取代: 在取代反应中使用胺、硫醇或醇盐等亲核试剂。
主要形成的产物
从这些反应中形成的主要产物包括各种取代的恶唑衍生物,这些衍生物可以具有不同的官能团,具体取决于所使用的试剂。
科学研究应用
(2-(2-氯苯基)恶唑-4-基)甲胺在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂有机分子的中间体。
生物学: 该化合物因其潜在的生物活性而受到研究,包括抗菌和抗癌特性。
医学: 正在进行研究以探索其作为各种疾病的治疗剂的潜力。
工业: 它用于开发新材料以及作为合成药物和农用化学品的构建模块。
作用机制
(2-(2-氯苯基)恶唑-4-基)甲胺的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可以与酶或受体结合,调节其活性并导致各种生物效应。确切的分子靶标和途径取决于具体的应用和正在研究的生物系统。
相似化合物的比较
类似化合物
- (2-(2-氯苯基)噻唑-4-基)甲胺
- (5-氯苯并[d]恶唑-2-基)甲胺
- **(2-(2-氯苯基)-5-甲基-1,3-恶唑-4-基)甲胺
独特性
(2-(2-氯苯基)恶唑-4-基)甲胺因其在恶唑环上的特定取代模式而独一无二,这赋予了其独特的化学和生物特性。
属性
分子式 |
C10H9ClN2O |
|---|---|
分子量 |
208.64 g/mol |
IUPAC 名称 |
[2-(2-chlorophenyl)-1,3-oxazol-4-yl]methanamine |
InChI |
InChI=1S/C10H9ClN2O/c11-9-4-2-1-3-8(9)10-13-7(5-12)6-14-10/h1-4,6H,5,12H2 |
InChI 键 |
SHQLPAIDPJDJDD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NC(=CO2)CN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



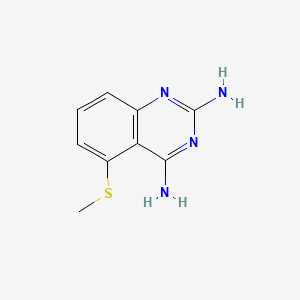


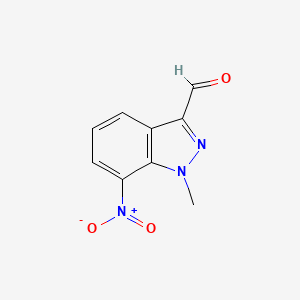
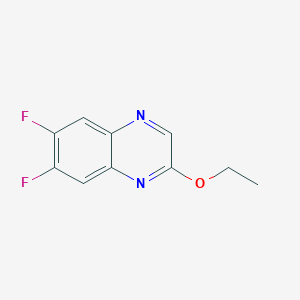


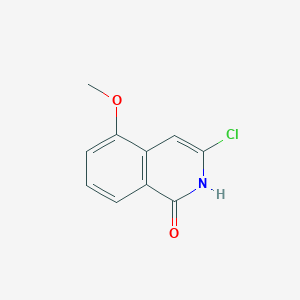
![2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11894964.png)
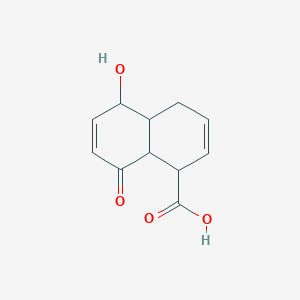
![8a-(Trifluoromethyl)hexahydropyrrolo[1,2-a]pyrimidin-6(7H)-one](/img/structure/B11894970.png)
